Propionic acid, 2-methyl-2-nitroso-, methyl ester
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Overview
Description
Propionic acid, 2-methyl-2-nitroso-, methyl ester is an organic compound with the molecular formula C5H9NO3 and a molecular weight of 131.1299 g/mol This compound is characterized by the presence of a nitroso group (-NO) attached to a methyl group, which is further esterified with propionic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 2-methyl-2-nitroso-, methyl ester can be achieved through the esterification of propionic acid with methanol in the presence of a catalyst. This reaction typically involves the use of acidic catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions generally include heating the reaction mixture under reflux to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as carboalkoxylation, where ethylene reacts with carbon monoxide and methanol in the presence of a catalyst like nickel carbonyl or palladium complexes . This method allows for efficient large-scale production of the ester.
Chemical Reactions Analysis
Types of Reactions
Propionic acid, 2-methyl-2-nitroso-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Propionic acid, 2-methyl-2-nitroso-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of propionic acid, 2-methyl-2-nitroso-, methyl ester involves its interaction with molecular targets through its functional groups. The nitroso group can participate in redox reactions, while the ester group can undergo hydrolysis or nucleophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Propionic acid, 2-methyl-, ethyl ester: Similar ester structure but with an ethyl group instead of a nitroso group.
Propionic acid, 2-hydroxy-2-methyl-, methyl ester: Contains a hydroxy group instead of a nitroso group.
Uniqueness
This uniqueness makes it valuable for specific research and industrial applications .
Properties
CAS No. |
17746-46-2 |
---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
methyl 2-methyl-2-nitrosopropanoate |
InChI |
InChI=1S/C5H9NO3/c1-5(2,6-8)4(7)9-3/h1-3H3 |
InChI Key |
XAZAHGHPVXKSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)N=O |
Origin of Product |
United States |
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